10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane

Beschreibung

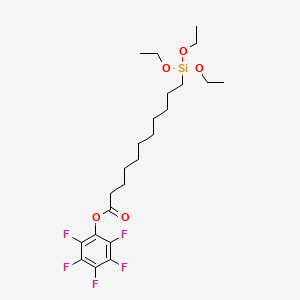

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane (CAS: 1197981-08-0) is a fluorinated organosilane compound characterized by:

- A decyl chain (10-carbon alkyl group) functionalized with a pentafluorophenoxycarbonyl moiety.

- Three ethoxysilane groups (-Si(OCH₂CH₃)₃) at the terminal end.

This structure enables dual functionality:

Surface modification: The triethoxysilane group facilitates covalent bonding to hydroxyl-rich substrates (e.g., glass, metals, or oxides).

Fluorinated reactivity: The pentafluorophenyl group imparts chemical inertness, hydrophobicity, and electron-withdrawing properties, making it valuable in catalysis, coatings, and advanced material synthesis .

Commercial availability includes 95% purity grades from suppliers like Sigma-Aldrich and Alfa Aesar, with annual sales of ~152 units (as of 2015) .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 11-triethoxysilylundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35F5O5Si/c1-4-30-34(31-5-2,32-6-3)16-14-12-10-8-7-9-11-13-15-17(29)33-23-21(27)19(25)18(24)20(26)22(23)28/h4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFFEEIHQJVCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35F5O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Base-Catalyzed Esterification

The primary synthesis route involves esterification between 10-carboxydecyltriethoxysilane and pentafluorophenyl chloroformate. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid attacks the electrophilic carbonyl carbon of the chloroformate.

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1–0.3 equiv)

-

Temperature: 0–5°C initially, then room temperature (20–25°C)

-

Reagents:

-

10-Carboxydecyltriethoxysilane (1.0 equiv)

-

Pentafluorophenyl chloroformate (1.2 equiv)

-

Triethylamine (2.0 equiv) as base

-

Mechanistic Insights:

Two-Step Silane Functionalization

An alternative approach involves sequential functionalization of the silane backbone:

Optimization Strategies

Stoichiometric Balancing

Excess pentafluorophenyl chloroformate (1.2–1.5 equiv) ensures complete conversion of the carboxylic acid, minimizing unreacted starting material. However, higher equivalents (>1.5) lead to side reactions such as silane oligomerization.

Solvent Selection

Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) reduce hydrolysis but slow reaction kinetics.

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 7.5 | 6 | 88 |

| Dichloromethane | 8.9 | 4 | 92 |

| Toluene | 2.4 | 12 | 65 |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1). The compound elutes at Rf = 0.3–0.4 (hexane:ethyl acetate 7:3).

Spectroscopic Validation

NMR Analysis (CDCl₃):

-

¹H NMR (400 MHz): δ 0.65 (t, 2H, Si–CH₂), 1.26 (m, 12H, –OCH₂CH₃), 1.55 (m, 4H, –CH₂–), 2.35 (t, 2H, –COO–CH₂–).

-

¹⁹F NMR (376 MHz): δ -152.3 (d, 2F), -157.1 (t, 1F), -162.4 (d, 2F).

-

²⁹Si NMR (79 MHz): δ -45.2 (triethoxysilane group).

FTIR (neat):

Industrial-Scale Production

Thermo Scientific Protocol

Thermo Fisher Scientific synthesizes the compound at ≥95% purity (GC) using a continuous flow reactor. Key steps include:

-

Precision Metering: Automated pumps deliver reagents at 0.5 L/min.

-

In-Line Quenching: Reaction mixture is quenched with aqueous NaHCO₃ to neutralize excess chloroformate.

-

Distillation: Short-path distillation under reduced pressure (0.1 mmHg) removes low-boiling impurities.

Table 2: Production Metrics

| Parameter | Value |

|---|---|

| Batch Size | 1–5 kg |

| Purity | ≥94% (GC) |

| Refractive Index | 1.4335–1.4395 @ 20°C |

| Parameter | Requirement |

|---|---|

| Temperature | 2–8°C |

| Humidity | <40% RH |

| Container | Amber glass, N₂ atmosphere |

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies suggest that microwave irradiation (100 W, 80°C) reduces reaction times to 1–2 hours with comparable yields (85–90%). This method minimizes thermal degradation of the triethoxysilane group.

Analyse Chemischer Reaktionen

Types of Reactions

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl group is replaced by other nucleophiles.

Hydrolysis: The triethoxysilane group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

Condensation Reactions: The hydrolyzed product can further react with other silanol-containing compounds to form siloxane bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous or alcoholic solutions at room temperature.

Condensation Conditions: Condensation reactions often require acidic or basic catalysts and elevated temperatures.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Hydrolysis Products: The primary product of hydrolysis is the corresponding silanol.

Condensation Products: The condensation reactions lead to the formation of siloxane polymers.

Wissenschaftliche Forschungsanwendungen

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of functionalized silanes.

Biology: The compound is employed in the modification of biomolecules and surfaces for biological assays.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane involves its ability to form strong covalent bonds with various substrates. The triethoxysilane group can undergo hydrolysis and condensation reactions, leading to the formation of stable siloxane bonds. These reactions enable the compound to modify surfaces and create functionalized materials with enhanced properties.

Vergleich Mit ähnlichen Verbindungen

Fluorinated Silanes with Variable Chain Lengths

| Compound Name | CAS Number | Key Structural Differences | Key Properties/Applications |

|---|---|---|---|

| 10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane | 1197981-08-0 | Reference compound | Hydrophobic coatings, catalysis, surface functionalization |

| Triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | 102390-98-7 | Shorter chain (6 carbons), fewer fluorine atoms | Lower thermal stability; used in water-repellent textiles |

| Triethoxy(heptadecafluorodecyl)silane | 101947-16-4 | Longer perfluorinated chain (17 fluorine atoms) | Enhanced chemical resistance but reduced solubility in polar solvents |

- Key Insight: Longer perfluorinated chains (e.g., heptadecafluorodecyl) improve chemical inertness but may hinder solubility and substrate adhesion. The pentafluorophenoxycarbonyl group in the reference compound balances reactivity and hydrophobicity .

Methoxy vs. Ethoxy Functionalization

| Compound Name | CAS Number | Silane Group | Hydrolysis Rate | Applications |

|---|---|---|---|---|

| This compound | 1197981-08-0 | Triethoxy | Moderate | Controlled surface grafting |

| 10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane | 944721-52-2 | Trimethoxy | Fast | Rapid surface modification under mild conditions |

Analogues with Alternative Functional Groups

| Compound Name | CAS Number | Functional Group | Key Differences |

|---|---|---|---|

| 11-(Pentafluorophenoxy)undecyltriethoxysilane | 1197981-13-7 | Pentafluorophenoxy (no carbonyl) | Reduced electron-withdrawing capacity; lower reactivity in catalytic applications |

| Thiophene fentanyl hydrochloride | 2306823-39-0 | Thiophene-based | Toxicological hazards (unstudied); unrelated application scope |

- Key Insight: The carbonyl group in the reference compound enhances electron-deficient character, critical for applications like mechanocatalysis or charge-transfer systems .

Performance and Regulatory Considerations

Stability and Reactivity

- Fluorinated chains: The reference compound’s pentafluorophenoxycarbonyl group provides superior oxidative stability compared to non-fluorinated analogues (e.g., alkylphenoxy derivatives) .

- Silane reactivity : Ethoxy groups offer slower hydrolysis than methoxy, allowing precise control in industrial processes .

Environmental and Toxicological Profile

- Regulatory status : While perfluoroalkyl substances (PFAS) like PFOA face strict regulations (e.g., UNEP POPRC-13), the reference compound’s branched structure and lack of carboxylic acid groups may exempt it from current PFAS restrictions .

Market and Research Trends

- Commercial demand : Trimethoxy variants (e.g., CAS 944721-52-2) outsell triethoxy derivatives (242 vs. 152 annual units), likely due to faster processing times .

- Emerging applications : Fluorinated silanes are being explored in anti-fouling coatings and organic electronics, where the reference compound’s balance of reactivity and stability is advantageous .

Biologische Aktivität

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane is a silane compound characterized by its unique structure, which combines a long alkyl chain with a pentafluorophenoxycarbonyl group. This compound has garnered attention in various fields, particularly in materials science and biochemistry, due to its potential biological activity and applications.

Chemical Structure

The molecular formula of this compound is C19H24F5O4Si, and it has a molecular weight of approximately 408.52 g/mol. The presence of the pentafluorophenoxy group is significant as it enhances the hydrophobicity and stability of the compound.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and cellular components. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction may lead to alterations in cellular signaling pathways, influencing various biological processes.

Case Studies

- Antibacterial Activity : In a study evaluating the antibacterial effects of silane compounds, derivatives with long alkyl chains demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The incorporation of fluorinated groups often enhances antibacterial efficacy due to increased lipophilicity and membrane disruption.

- Cell Viability Assays : In vitro assays using human cell lines have shown that silanes can influence cell viability and proliferation. The specific effects of this compound on cell lines such as HeLa or fibroblasts require further investigation but may reveal cytotoxic or cytostatic properties depending on concentration and exposure time.

Comparison of Silane Compounds

| Compound Name | Structure Description | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Long-chain alkyl silane with fluorinated group | Hypothetical activity | Needs investigation |

| Octadecyltrichlorosilane | Long-chain alkyl silane | Moderate | >100 µM |

| Trimethylsilane | Short-chain silane | Low | >200 µM |

Q & A

Basic Questions

Q. What are the recommended synthetic routes and characterization techniques for 10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane?

- Methodology :

- Synthesis : This compound is typically synthesized via a multi-step reaction starting with the introduction of the pentafluorophenoxycarbonyl group to a decyl chain, followed by silanization with triethoxysilane. Key steps include protecting group strategies to avoid premature hydrolysis of the triethoxysilane moiety.

- Characterization : Use NMR to confirm fluorinated groups (integration of pentafluorophenyl signals) and NMR to verify silane functionality. FTIR can identify carbonyl (C=O, ~1700 cm) and siloxane (Si-O, ~1100 cm) bonds. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition .

Q. What are the primary applications of this compound in material science?

- Applications :

- Surface Functionalization : The triethoxysilane group enables covalent bonding to hydroxylated surfaces (e.g., SiO, TiO), forming stable monolayers. The pentafluorophenyl group imparts chemical inertness and hydrophobicity, useful in anti-fouling coatings or sensor surfaces .

- Hybrid Materials : Used to modify nanoparticles or mesoporous silica for controlled release systems, leveraging fluorophilic interactions .

Advanced Research Questions

Q. How can surface grafting efficiency be optimized on oxide substrates?

- Experimental Design :

- Substrate Pretreatment : Clean substrates with piranha solution to maximize surface hydroxyl density.

- Solvent Selection : Use anhydrous toluene or hexane to minimize premature hydrolysis of triethoxysilane.

- Reaction Conditions : Optimize temperature (60–80°C) and humidity (<10% RH) to balance hydrolysis and condensation rates.

- Characterization : Quantify grafting density via X-ray photoelectron spectroscopy (XPS) for fluorine/silicon ratios or atomic force microscopy (AFM) for monolayer thickness .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?

- Data Contradiction Analysis :

- Hydrolytic Stability : The triethoxysilane group hydrolyzes in aqueous environments, but fluorinated chains reduce water permeability. Contradictions in literature may arise from varying pH or trace catalysts (e.g., metal ions).

- Oxidative Risks : Perfluoroalkyl chains are generally stable, but prolonged exposure to UV/ozone may degrade the pentafluorophenyl group. Regular peroxide checks are critical, as perfluorinated compounds (PFCs) can form hazardous peroxides under oxidative stress .

- Mitigation : Store under inert atmosphere (N/Ar) and monitor via iodometric titration for peroxides .

Q. How can discrepancies in substrate reactivity (e.g., SiO vs. AlO) be resolved?

- Systematic Approach :

- Surface Hydroxyl Density : Measure via temperature-programmed desorption (TPD) or titration. SiO typically has higher –OH density than AlO, affecting grafting kinetics.

- Competitive Adsorption : Use contact angle measurements and ellipsometry to compare monolayer uniformity. Inconsistent data may stem from residual solvents or contaminants.

- Reference Standards : Include control experiments with well-characterized silanes (e.g., octyltriethoxysilane) to isolate substrate-specific effects .

Q. What analytical methods resolve ambiguities in fluorocarbon chain orientation during self-assembly?

- Advanced Techniques :

- Polarized ATR-FTIR : Differentiate between trans/gauche conformations in the fluorocarbon chain.

- Sum-Frequency Generation (SFG) Spectroscopy : Probe interfacial molecular order on substrates like gold or silicon.

- Contradictions : Disparate results may arise from solvent evaporation rates or substrate roughness. Replicate studies under controlled humidity and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.